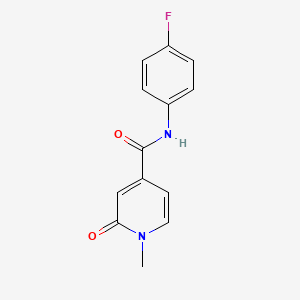
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. It is a heterocyclic compound that contains a thiazolidinedione ring and a benzamide moiety. DTTB has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide activates PPARγ by binding to its ligand-binding domain, leading to the upregulation of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced blood glucose levels. N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects, including:
- Improved insulin sensitivity
- Reduced blood glucose levels
- Inhibition of pro-inflammatory cytokine production
- Reduced oxidative stress
- Anti-atherogenic effects
- Anti-cancer effects
実験室実験の利点と制限
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide, including:
- Optimization of the synthesis method to improve yield and purity
- Investigation of the structure-activity relationship of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide and its analogs
- Evaluation of the pharmacokinetics and pharmacodynamics of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide in animal models
- Development of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide-based drugs for the treatment of diabetes, inflammation, and cancer
- Exploration of the potential of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide as a tool for studying PPARγ and NF-κB signaling pathways
In conclusion, N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide is a promising compound that has potential applications in drug development. Its activation of PPARγ and inhibition of pro-inflammatory cytokine production make it a promising candidate for the treatment of diabetes and inflammation. Further research is needed to fully understand its mechanism of action and to develop N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide-based drugs for clinical use.
合成法
The synthesis of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide involves the condensation of 4-methoxybenzoyl chloride and 4-thiazolidinone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-fluoroaniline to obtain the final product. The synthesis of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has been reported in several studies, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
科学的研究の応用
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has been investigated for its potential applications in drug development, particularly as an antidiabetic and anti-inflammatory agent. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has also been found to inhibit the production of pro-inflammatory cytokines, suggesting that it could be used to treat inflammatory diseases.
特性
IUPAC Name |
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-19-10-2-3-11(12(14)8-10)13(16)15-9-4-6-20(17,18)7-5-9/h2-3,8-9H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWORXLWVHBHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCS(=O)(=O)CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)



![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)

![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)





![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide](/img/structure/B6628850.png)